4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
4-(2-Chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1094288-54-6) is a heterocyclic compound featuring a benzoxazinone core substituted with a 2-chloroethyl group at the 4-position. Its molecular weight is 225.67 g/mol, and it is primarily utilized in pharmaceutical research . Limited commercial availability has been noted, with discontinuation reports suggesting synthesis or stability challenges .
Properties
IUPAC Name |
4-(2-chloroethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIDAXSXPJMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-chloroethylamine with 2-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired benzoxazine compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Parent Benzoxazinone Derivatives
The unsubstituted 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry. Derivatives exhibit diverse bioactivities, including human DNA topoisomerase I inhibition, positioning them as anticancer leads .
Sulfur-Containing Analogues
Benzodithiazepinones (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides) incorporate sulfur atoms in place of oxygen, altering electronic properties and redox reactivity. These compounds demonstrate antitumor activity, though direct comparisons to the chloroethyl derivative are lacking .
Substituent-Driven Functional Differences
Halogenated Derivatives
- 6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 246177-22-0): Bromine substitution at the 6-position increases molecular weight (245.10 g/mol) and may enhance halogen bonding interactions in biological systems. No specific activity data are available, but bromine’s bulkiness could sterically hinder target binding compared to the chloroethyl group .
Amino- and Hydroxy-Substituted Analogues
- Its molecular weight (178.19 g/mol) is lower than the chloroethyl variant, suggesting divergent pharmacokinetics .
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: This derivative decomposes to benzoxazolinones under physiological conditions, indicating instability compared to the chloroethyl compound’s likely robustness .
Key Findings:
- Anticancer Potential: Benzoxazinones with topoisomerase I inhibitory activity (e.g., parent derivatives) suggest a mechanism that the chloroethyl variant might share, though direct evidence is lacking .
- Antibacterial Activity: Propanolamine-substituted derivatives exhibit activity against plant pathogens, highlighting how side-chain modifications redirect bioactivity .
- Reactivity Differences: Chloroethyl’s electrophilic nature may favor alkylation reactions, whereas amino or hydroxy groups enable hydrogen bonding or metabolic conjugation .
Biological Activity
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, also known as Salinosporamide A or Marizomib, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity through its mechanism of action targeting the proteasome, leading to the inhibition of proteolytic activity and subsequent effects on cellular processes.
Salinosporamide A functions primarily by forming a covalent bond with the proteasome, which is essential for protein degradation within cells. This interaction disrupts the regulated degradation of proteins involved in critical pathways such as:
- Cell Cycle Control : Inhibition of the proteasome leads to the accumulation of cell cycle regulators, which can induce cell cycle arrest.
- Apoptosis : The compound promotes apoptosis by stabilizing pro-apoptotic factors and destabilizing anti-apoptotic proteins.
The result is a potent induction of apoptosis in various cancer cell lines, making Salinosporamide A a candidate for cancer therapy .
Biological Activity and Research Findings
Research has demonstrated that Salinosporamide A exhibits a range of biological activities:
Anticancer Activity
- In vitro Studies : Salinosporamide A has shown efficacy against multiple cancer cell lines, including those from breast, prostate, and brain cancers. It induces apoptosis and inhibits cell proliferation .
- In vivo Studies : Animal models have illustrated significant tumor regression upon treatment with Salinosporamide A, supporting its potential as an anticancer agent .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of Salinosporamide A against various bacterial strains. Its mechanism involves disrupting bacterial protein homeostasis, similar to its action in cancer cells .
Case Studies
Several case studies have documented the effects of Salinosporamide A in clinical settings:
- Phase I Clinical Trials : Initial trials demonstrated tolerability and preliminary efficacy in patients with advanced solid tumors. Notable reductions in tumor size were observed in a subset of patients .
- Combination Therapies : Research indicates that combining Salinosporamide A with other chemotherapeutic agents enhances its efficacy and may overcome resistance mechanisms seen in certain cancers .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
